molecular formula C14H18BrNO2 B2490044 (S)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 2089389-01-3

(S)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B2490044
CAS No.: 2089389-01-3
M. Wt: 312.207
InChI Key: DPLVFRUWOVZHTL-NSHDSACASA-N
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Description

(S)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a chemical compound with the molecular formula C14H18BrNO2 It is a derivative of indene, featuring a bromine atom and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the bromination of an indene derivative followed by the introduction of a tert-butyl carbamate group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The tert-butyl carbamate group can be introduced using tert-butyl chloroformate and a base such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized products .

Scientific Research Applications

(S)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbamate group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • (7-bromo-2,3-dihydro-1H-inden-1-yl)methyl dimethylamine
  • (7-bromo-2,3-dihydro-1H-inden-1-yl)methyl ethylamine
  • 1-(7-bromo-2,3-dihydro-1H-inden-1-yl)pyrrolidine

Uniqueness

(S)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to the presence of the tert-butyl carbamate group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may lack this functional group .

Properties

IUPAC Name

tert-butyl N-[(1S)-7-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-11-8-7-9-5-4-6-10(15)12(9)11/h4-6,11H,7-8H2,1-3H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLVFRUWOVZHTL-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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